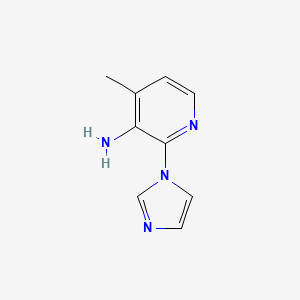

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is found in the structure of biotin, which is among the B group vitamins, in histidine, which is a semi-exogenous amino acid, in purine bases such as adenine and guanine, in uric acid, in drugs such as hydantoin .

Synthesis Analysis

Imidazole derivatives can be synthesized from a variety of methods. For example, 1H- and 2H-indazoles can be synthesized through transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR), and mass spectroscopy .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, they can participate in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

Imidazole derivatives generally have unique chemical and physical properties such as low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Imidazole derivatives are known for their antimicrobial properties. They have been synthesized and evaluated for their potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound could serve as a scaffold for developing new antimicrobial agents that can be used to treat infections resistant to current antibiotics.

Antitumor Activity

Imidazole-containing compounds have shown promise in antitumor research. Their ability to interact with DNA and disrupt cell division makes them potential candidates for cancer therapy. Research into the synthesis of these compounds could lead to the development of novel antitumor drugs .

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives make them suitable for the treatment of chronic inflammatory diseases. By modulating the body’s immune response, they can help alleviate symptoms and improve the quality of life for patients with conditions like rheumatoid arthritis .

Antiviral Therapeutics

Imidazole compounds have been explored for their antiviral activities. They can inhibit the replication of viruses, making them valuable in the fight against viral infections. The development of imidazole-based antivirals could contribute to the management of diseases caused by viruses .

Antidiabetic Agents

The role of imidazole derivatives in antidiabetic research is gaining interest. These compounds can influence metabolic pathways and improve insulin sensitivity, offering a potential therapeutic approach for diabetes management .

Synthesis of Functional Molecules

Imidazole derivatives are key components in the synthesis of functional molecules used in various everyday applications. Advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in creating molecules with specific properties for industrial and research purposes .

Wirkmechanismus

The mechanism of action of imidazole derivatives can vary depending on the specific compound and its biological target. For example, some imidazole derivatives have been found to have potential as inhibitors of heat shock protein 90 (Hsp90), a protein involved in the maturation of more than 300 client proteins .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on imidazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

2-imidazol-1-yl-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-12-9(8(7)10)13-5-4-11-6-13/h2-6H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFSRNWXMUTEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)